



Application Notes & Protocols: In Vitro SIRT1 Activity Assays

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Compound of Interest		
Compound Name:	Sirtuin modulator 1	
Cat. No.:	B610997	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sirtuin 1 (SIRT1) is a crucial NAD+-dependent protein deacetylase that belongs to the class III histone deacetylase (HDAC) family.[1] It plays a pivotal role in a wide array of cellular processes, including gene silencing, DNA repair, metabolism, inflammation, and apoptosis by deacetylating both histone and non-histone protein substrates.[2][3][4] Key non-histone targets include transcription factors like p53, NF-kB, and FOXO family proteins.[2][3][5] [6] Given its involvement in diseases such as cancer, metabolic disorders, and neurodegeneration, SIRT1 is a significant therapeutic target.[7] Accurate and reliable in vitro assays are essential for screening and characterizing novel SIRT1 activators and inhibitors.

These application notes provide an overview of the principles and detailed protocols for the most common fluorescence-based in vitro SIRT1 activity assays.

Assay Principles

The most common in vitro SIRT1 activity assays are based on a two-step enzymatic reaction that results in a fluorescent signal.

SIRT1 Deacetylation: Recombinant human SIRT1 enzyme is incubated with a synthetic
peptide substrate derived from one of its known targets, typically p53 (e.g., Ac-Arg-His-LysLys(Ac)-AMC).[1][7] This peptide is chemically modified with an acetylated lysine residue and
is linked to a fluorophore, such as aminomethylcoumarin (AMC), which is quenched. In the



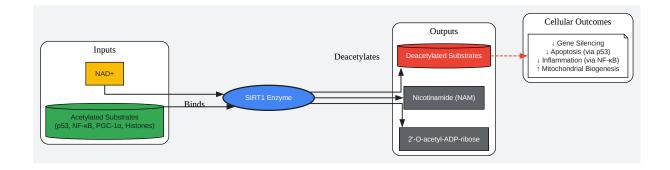
presence of the essential cofactor NAD+, SIRT1 deacetylates the lysine residue on the peptide substrate.[1]

 Developer-Induced Fluorescence: After the deacetylation reaction, a developer solution is added. This solution contains a protease that specifically cleaves the deacetylated peptide, releasing the fluorophore (AMC).[1][7] The free fluorophore is now unquenched and emits a strong fluorescent signal upon excitation. The intensity of this fluorescence is directly proportional to the deacetylase activity of the SIRT1 enzyme.

The fluorescence is typically measured using a microplate fluorometer with excitation wavelengths between 350-360 nm and emission wavelengths between 450-465 nm.[1][7]

Signaling Pathway and Experimental Workflow SIRT1 Deacetylation Signaling Pathway

The following diagram illustrates the central role of SIRT1 in deacetylating key protein targets, thereby modulating major cellular processes.



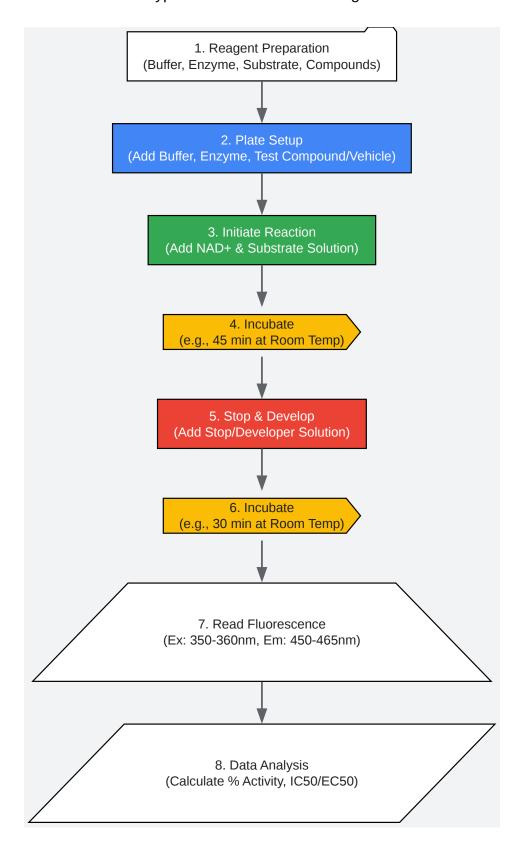
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Caption: Simplified SIRT1 signaling pathway showing NAD+-dependent deacetylation of substrates.

Experimental Workflow for In Vitro SIRT1 Assay



The diagram below outlines the typical workflow for screening SIRT1 modulators.



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Caption: General experimental workflow for a fluorescence-based SIRT1 activity assay.

Experimental Protocols

This protocol is adapted from commercially available fluorescence-based assay kits and is intended for a 96-well plate format.[1][8]

Required Materials

- · Reagents:
 - Recombinant Human SIRT1 Enzyme
 - SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
 - Fluorogenic Substrate: Acetylated p53 peptide sequence (e.g., Ac-R-H-K-K(Ac)-AMC)
 - Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
 - Developer Solution
 - Stop Solution (often combined with Developer)
 - SIRT1 Inhibitor Control (e.g., Nicotinamide, EX-527)
 - SIRT1 Activator Control (e.g., Resveratrol)
 - Ultrapure Water
- Equipment:
 - 96-well solid white or black microplate
 - Adjustable multichannel pipettes
 - Fluorescence microplate reader with filters for Ex/Em = 350-360/450-465 nm
 - Orbital shaker



Reagent Preparation

- Assay Buffer (1X): If supplied as a concentrate (e.g., 10X), dilute with ultrapure water to a 1X final concentration.[1] Keep on ice.
- SIRT1 Enzyme: Thaw the enzyme on ice. Dilute it to the desired working concentration with cold 1X Assay Buffer just before use. Keep the diluted enzyme on ice and use within a few hours.[1]
- Substrate/NAD+ Solution: Prepare a fresh solution containing the fluorogenic peptide substrate and NAD+. A typical final assay concentration might be ~100-200 μM for the peptide and ~0.5-3 mM for NAD+.[1] Protect this solution from light.
- Test Compounds (Inhibitors/Activators): Prepare serial dilutions of test compounds in 1X Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1-2%, as it may interfere with enzyme activity.[1]
- Stop/Developer Solution: Thaw and prepare the developer solution according to the manufacturer's instructions. Keep on ice and protected from light.[1]

Assay Procedure

Plate Setup: Add the following reagents to the wells of a 96-well plate in the specified order.
 It is recommended to run all samples in duplicate or triplicate.



Well Type	Reagent	Volume
100% Activity Control	1X Assay Buffer	X μL
Diluted SIRT1 Enzyme	YμL	
Vehicle (e.g., DMSO)	5 μL	_
Test Compound	1X Assay Buffer	×μL
Diluted SIRT1 Enzyme	YμL	
Test Compound Dilution	5 μL	_
Blank (No Enzyme)	1X Assay Buffer	X+Y μL
Vehicle (e.g., DMSO)	5 μL	

- Reaction Initiation: To all wells, add the Substrate/NAD+ Solution to initiate the reaction.[1]
- First Incubation: Cover the plate and incubate on an orbital shaker for 30-45 minutes at room temperature or 37°C.[1]
- Stop and Develop: Add the Stop/Developer Solution to each well to terminate the enzymatic reaction and begin fluorescence development.[1]
- Second Incubation: Cover the plate and incubate on an orbital shaker for 15-30 minutes at room temperature, protected from light.[1]
- Fluorescence Measurement: Read the fluorescence intensity on a microplate reader using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][9]

Data Analysis

- Correct for Blank: Subtract the average fluorescence value of the Blank (No Enzyme) wells from all other wells.
- Calculate Percent Inhibition/Activation:
 - % Inhibition = [1 (Corrected Fluorescence of Test Compound / Corrected Fluorescence of 100% Activity Control)] * 100



- % Activation = [(Corrected Fluorescence of Test Compound / Corrected Fluorescence of 100% Activity Control) - 1] * 100
- Determine IC50/EC50: Plot the percent inhibition or activation against the logarithm of the
 test compound concentration. Use a non-linear regression analysis (sigmoidal doseresponse curve) to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (halfmaximal effective concentration) values.

Quantitative Data: SIRT1 Modulators

The following tables summarize reported in vitro IC50 and EC50 values for common SIRT1 inhibitors and activators. These values are useful as benchmarks for assay validation.

Table 1: In Vitro IC50 Values for Common SIRT1 Inhibitors



Inhibitor	IC50 Value (nM)	Target Selectivity Notes	Reference(s)
EX-527 (Selisistat)	38 - 98	Highly selective for SIRT1 (~200-fold over SIRT2)	[10]
Suramin	297	Potent inhibitor of SIRT1, SIRT2 (1,150 nM), and SIRT5 (22,000 nM)	[11]
Sirtinol	37,600 - 131,000	Also inhibits SIRT2 (IC50 = 38,000 - 103,400 nM)	[12][13][14]
Salermide	76,200	Also inhibits SIRT2 (IC50 = 45,000 nM)	[13][14]
Cambinol	56,000	Also inhibits SIRT2 (IC50 = 59,000 nM)	[11]
Nicotinamide	-	A pan-sirtuin inhibitor, acts as a product inhibitor.	[1][12]

Table 2: In Vitro EC50/Activation Data for Common SIRT1 Activators



Activator	EC50 / Activation Conc.	Notes	Reference(s)
SRT1720	EC50 = 160 nM	Selective SIRT1 activator (>230-fold vs SIRT2/3)	[12]
Resveratrol	~750% activation at 10 µM	Activation is highly substrate-dependent	[7][11]
Quercetin	Stimulator of SIRT1	Natural flavonoid, also a PI3K inhibitor	[12]
Fisetin	Potent STAC	Natural flavonoid that modulates sirtuins	[12]

STAC: Sirtuin Activating Compound

Troubleshooting



Issue	Possible Cause(s)	Suggested Solution(s)
High Background Signal	- Autofluorescence of test compounds Contamination of reagents or plate.	- Run a parallel assay without enzyme to test for compound interference Use fresh, high- quality reagents and plates.
Low Signal/No Activity	- Inactive SIRT1 enzyme Incorrect buffer pH or composition Degraded NAD+ or substrate.	- Use a new aliquot of enzyme; avoid repeated freeze-thaw cycles Verify buffer pH and composition Prepare fresh NAD+ and substrate solutions before each experiment.
High Well-to-Well Variability	 Inaccurate pipetting Incomplete mixing of reagents. Temperature gradients across the plate. 	- Calibrate pipettes and use reverse pipetting for viscous solutions Ensure thorough mixing after each reagent addition Allow the plate to equilibrate to room temperature before reading.
Inconsistent IC50/EC50 Values	- Compound precipitation at high concentrations Assay conditions (incubation time, temp).	 Check the solubility of compounds in the assay buffer. Standardize and maintain consistent assay conditions for all experiments.

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